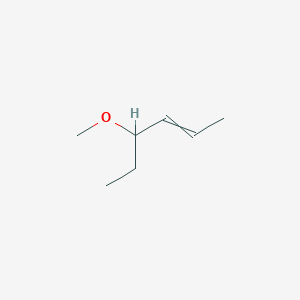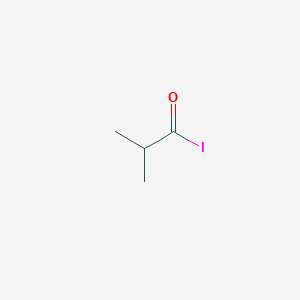
2-Methylpropanoyl iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpropanoyl iodide is an organic compound with the molecular formula C4H7IO It is a derivative of propanoic acid where the hydrogen atom of the carboxyl group is replaced by an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylpropanoyl iodide can be synthesized through the iodination of 2-methylpropanoic acid. One common method involves the reaction of 2-methylpropanoic acid with iodine and red phosphorus. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the iodide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Methylpropanoyl iodide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to 2-methylpropanol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can yield 2-methylpropanoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium cyanide, typically under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions can be used for oxidation.
Major Products Formed:
Substitution: Products depend on the nucleophile used, such as 2-methylpropanoic acid derivatives.
Reduction: 2-Methylpropanol.
Oxidation: 2-Methylpropanoic acid.
Scientific Research Applications
2-Methylpropanoyl iodide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Medicine: It serves as a precursor in the synthesis of certain drugs and diagnostic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methylpropanoyl iodide involves its reactivity as an acylating agent. It can react with nucleophiles to form acylated products. The iodine atom in the compound makes it a good leaving group, facilitating various substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
2-Methylpropanoic Acid: The parent compound from which 2-methylpropanoyl iodide is derived.
2-Methylpropanol: A reduction product of this compound.
2-Methylpropanoic Anhydride: Another derivative of 2-methylpropanoic acid.
Uniqueness: this compound is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to other derivatives of 2-methylpropanoic acid. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in organic synthesis and industrial applications.
Properties
CAS No. |
65269-91-2 |
|---|---|
Molecular Formula |
C4H7IO |
Molecular Weight |
198.00 g/mol |
IUPAC Name |
2-methylpropanoyl iodide |
InChI |
InChI=1S/C4H7IO/c1-3(2)4(5)6/h3H,1-2H3 |
InChI Key |
KCEQXZOUGLIKRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


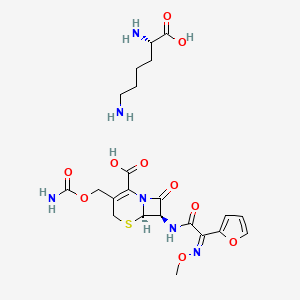
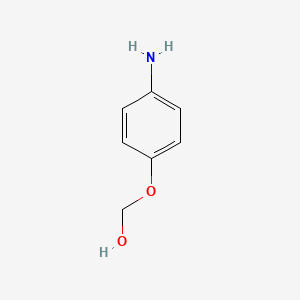
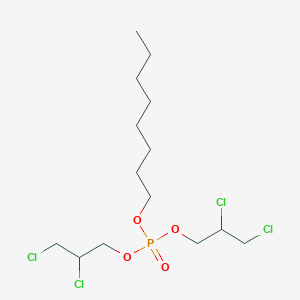
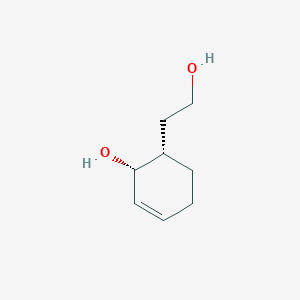
![4-{[(Oxan-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14496348.png)
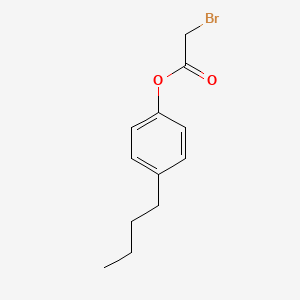

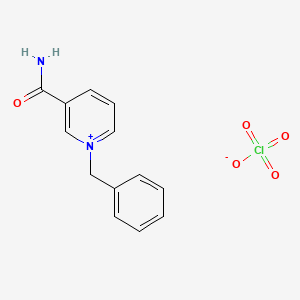
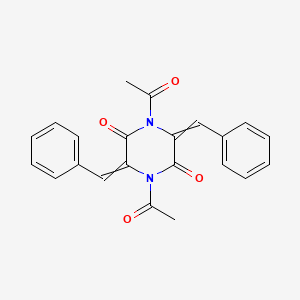
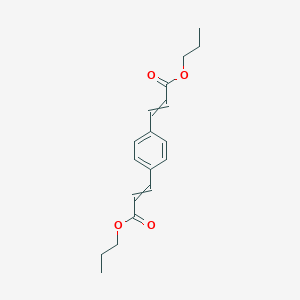
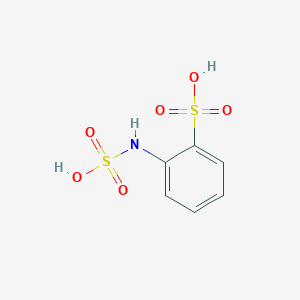
![(Naphthalen-1-yl)bis[(propan-2-yl)oxy]silyl](/img/structure/B14496388.png)
![3-Methylpyrido[2,3-b]pyrazine 1,4-dioxide](/img/structure/B14496389.png)
